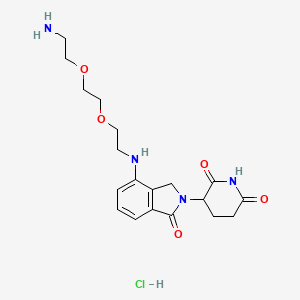

Lenalidomide-PEG2-C2-amine HCl

Description

Contextualizing Lenalidomide (B1683929) Derivatives within Targeted Protein Degradation Paradigms

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. nih.govfrontiersin.org Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell. This is achieved by small molecules that induce proximity between a target protein and an E3 ubiquitin ligase. frontiersin.org

Lenalidomide and its parent compound, thalidomide (B1683933), are foundational molecules in this field. They function as "molecular glues," inducing the degradation of specific proteins, known as neosubstrates, by recruiting them to the CRL4CRBN E3 ligase complex. nih.govnih.gov Key neosubstrates of lenalidomide that are critical for its therapeutic effects in hematological cancers include the lymphoid transcription factors IKZF1 and IKZF3, and the casein kinase 1 alpha (CK1α). nih.govjst.go.jp The degradation of these proteins is central to the drug's efficacy in treating multiple myeloma and myelodysplastic syndromes. nih.govjst.go.jp

The utility of lenalidomide has been expanded through its incorporation into PROTACs. In this context, lenalidomide serves as the E3 ligase-recruiting element of a larger chimeric molecule. researchgate.netrepec.org Research has shown that chemical modifications to the lenalidomide scaffold, for instance at the 6-position of the phthalimide (B116566) ring, can modulate the selectivity for neosubstrates, offering a strategy to fine-tune the degradation profile of the resulting PROTACs and potentially separate therapeutic effects from unwanted side effects. researchgate.netjst.go.jprepec.org

Key Proteins in Lenalidomide-Mediated Degradation

| Protein | Class | Role |

| Cereblon (CRBN) | E3 Ligase Substrate Receptor | The direct protein target of lenalidomide; part of the CRL4 E3 ligase complex that tags proteins with ubiquitin. nih.govnih.gov |

| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | A neosubstrate of lenalidomide. Its degradation is linked to anti-myeloma activity and megakaryocyte differentiation. nih.govjst.go.jp |

| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | A neosubstrate of lenalidomide. Its degradation contributes to the downregulation of proteins essential for myeloma cell proliferation. nih.govjst.go.jp |

| CK1α (Casein Kinase 1α) | Serine/Threonine Kinase | A neosubstrate whose degradation by lenalidomide is crucial for its activity against 5q-myelodysplastic syndrome. nih.govjst.go.jp |

Rationale for Chemical Modification and Linker Integration in E3 Ligase Ligand Design

The construction of a successful PROTAC is a complex process where every component plays a vital role. The rationale for creating pre-functionalized E3 ligase ligand building blocks like Lenalidomide-PEG2-C2-amine HCl stems from the need for a modular and systematic approach to PROTAC design. nih.govnih.gov

The chemical modification of an E3 ligase ligand and its conjugation to a linker are defining features of PROTACs. frontiersin.org The linker itself is far more than a simple spacer; its length, composition, rigidity, and attachment points critically influence the physicochemical properties and biological activity of the final degrader. precisepeg.comnih.gov The linker must be optimized to allow for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation. nih.gov

In this compound, the linker has two distinct parts:

PEG (Polyethylene Glycol): The PEG component consists of repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design because they are hydrophilic, which can improve the solubility and cell permeability of the often large and greasy PROTAC molecules. precisepeg.comresearchgate.net

C2-amine: The two-carbon (ethyl) chain provides a short, flexible extension, while the terminal amine group is the key site for chemical modification. tenovapharma.com It allows researchers to readily attach a warhead—a ligand that binds to the protein targeted for degradation—through standard chemical reactions like amide bond formation. This modularity enables the rapid synthesis of a library of PROTACs against various targets using the same E3 ligase-recruiting core. nih.gov

Overview of Academic Research Trajectories for Multifunctional Chemical Probes

This compound is an exemplar of a building block for creating multifunctional chemical probes. Chemical probes are small molecules used as tools to study and manipulate biological processes and validate proteins as potential drug targets. nih.govicr.ac.uk Modern chemical probes are often multifunctional, incorporating several distinct chemical moieties to achieve complex tasks. nih.gov

PROTACs represent a sophisticated class of such probes. Their bifunctional nature allows them to perform a specific action—inducing protein degradation—that is not possible with either of their individual components alone. The academic research trajectory for these probes involves several key strategies:

Modular Synthesis: Researchers leverage building blocks like this compound to rapidly assemble diverse PROTACs. By combining a fixed E3 ligase ligand-linker with a variety of target-binding ligands, scientists can systematically probe which proteins within a cell are susceptible to degradation. nih.govnih.gov

Linker Optimization ("Linkerology"): A significant area of research focuses on studying how different linker compositions and lengths affect degradation efficiency and selectivity. nih.govnih.gov The availability of pre-made ligand-linker conjugates with varying linker types (e.g., PEG, alkyl chains, rigid piperazine (B1678402) structures) facilitates this exploration. researchgate.net

Expanding the Toolbox: While CRBN and VHL are the most commonly used E3 ligases in PROTAC development, research is ongoing to discover ligands for other E3 ligases. nih.govfrontiersin.org This would expand the repertoire of available degradation machinery, potentially overcoming cell-type specific limitations or resistance mechanisms. nih.gov

The ultimate goal of these research trajectories is to develop a deep understanding of the principles governing targeted protein degradation. Multifunctional probes built from reagents like this compound are indispensable tools in this endeavor, enabling the exploration of protein function and the development of novel therapeutic strategies. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H27ClN4O5 |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

3-[7-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C19H26N4O5.ClH/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25;/h1-3,16,21H,4-12,20H2,(H,22,24,25);1H |

InChI Key |

FFTHCMHHGUFGRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Lenalidomide Peg2 C2 Amine Hcl

Retrosynthetic Analysis and Strategic Disconnections for Lenalidomide-PEG2-C2-amine HCl Synthesis

A retrosynthetic analysis of this compound identifies the most logical and synthetically feasible disconnections to trace the molecule back to simpler, often commercially available starting materials. The primary strategic disconnections are:

Amide Bond Disconnection: The most apparent disconnection is at the amide bond linking the Lenalidomide (B1683929) core to the PEGylated linker. This disconnection yields two key precursors: a Lenalidomide derivative with a reactive carboxyl group at the 4-position of the isoindolinone ring (Precursor A) and the PEG2-C2-amine linker with a terminal amine and a protected secondary amine (Precursor B).

Lenalidomide Core Disconnection: Precursor A can be further simplified. The synthesis of the Lenalidomide core typically involves the formation of the isoindolinone ring system. This leads back to 2-(bromomethyl)-3-nitrobenzoic acid methyl ester and 3-aminopiperidine-2,6-dione. google.com The crucial 4-amino group of Lenalidomide is derived from the reduction of a nitro group precursor. googleapis.com

Linker Disconnection: Precursor B, the PEG linker, can be dissected into its constituent parts: two ethylene (B1197577) glycol units and an ethylamine segment. However, such linkers are often synthesized from commercially available, appropriately protected bifunctional starting materials.

This analysis outlines a convergent synthetic strategy where the modified Lenalidomide core and the functionalized linker are prepared separately and then coupled in a final key step.

Precursor Synthesis and Intermediate Characterization

The synthesis of the final compound relies on the successful preparation of two key intermediates.

Synthesis of 4-Carboxy-Lenalidomide (Precursor A Analog): A common route to functionalize Lenalidomide for linker attachment is to modify the 4-amino group. A plausible pathway begins with the established synthesis of the Lenalidomide nitro precursor, 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione. google.com

Formation of Nitro-Precursor: Methyl 2-methyl-3-nitrobenzoate is first brominated using N-bromosuccinimide (NBS) to yield methyl 2-(bromomethyl)-3-nitrobenzoate. google.com This intermediate is then condensed with 3-amino-piperidine-2,6-dione hydrochloride to form the nitro-lenalidomide intermediate. googleapis.com

Reduction: The nitro group is reduced to the primary amine of Lenalidomide. This critical step can be achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or via chemical reduction with metals like iron in acidic conditions. google.comgoogleapis.com

Functionalization: The resulting 4-amino group is then acylated with a suitable reagent like succinic anhydride. This reaction forms an amide bond and introduces a terminal carboxylic acid, providing the necessary handle for coupling with the amine linker.

Synthesis of Boc-PEG2-C2-amine (Precursor B): The PEG2-C2-amine linker is typically prepared with a protecting group on one of its terminal amines to ensure selective coupling. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. The synthesis can be achieved by reacting a commercially available mono-Boc-protected diamine with a suitable PEGylating agent.

Throughout the synthesis, intermediates would be characterized at each stage using standard analytical techniques. For instance, the conversion of the nitro group to an amine would be confirmed by the disappearance of the characteristic nitro group signals in the IR spectrum and a significant upfield shift of aromatic protons in the ¹H NMR spectrum. The final structures of the precursors are confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Optimization of Coupling Chemistries for PEG2-C2-amine Linker Incorporation

The crucial step in the synthesis is the coupling of the carboxyl-functionalized Lenalidomide precursor with the amine-terminated PEG linker. This amide bond formation is a standard transformation in organic synthesis, but its efficiency is highly dependent on the choice of coupling agents and reaction conditions.

Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. More modern and efficient coupling agents include phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU.

Optimization of this step involves screening various parameters, as detailed in the table below.

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Coupling Reagent | EDC/HOBt | HATU | COMU | HATU and COMU are often faster and lead to higher purity products by minimizing racemization and side reactions compared to carbodiimides. |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | Solvent choice is critical for ensuring solubility of all reactants and reagents. DMF is a polar aprotic solvent that is generally effective for peptide couplings. |

| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | 2,4,6-Collidine | The base neutralizes acid byproducts and activates the amine. DIPEA is a non-nucleophilic base commonly used to prevent unwanted side reactions. |

| Temperature | 0 °C to RT | Room Temperature (RT) | 40 °C | Reactions are often started at 0 °C to control the initial exothermic activation, then allowed to warm to room temperature to drive the reaction to completion. |

The final step involves the removal of the Boc protecting group from the newly formed conjugate, typically under acidic conditions (e.g., trifluoroacetic acid in DCM), to yield the desired terminal primary amine of Lenalidomide-PEG2-C2-amine, which is then isolated as its hydrochloride salt.

Purification Strategies for Multi-Component Conjugate Ligands

The purification of the final product, this compound, is critical to remove unreacted starting materials, coupling reagents, byproducts, and any remaining protecting groups. Given the polar and multi-functional nature of the molecule, chromatographic techniques are most effective.

Flash Column Chromatography: This may be used as an initial purification step to remove major impurities, particularly the greasy byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used). A polar stationary phase like silica gel with a gradient elution system (e.g., dichloromethane/methanol) is typically employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for achieving high purity (>95%) for complex molecules like PROTAC building blocks. nih.gov A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

Ion-Exchange Chromatography: In some cases, cation-exchange chromatography can be employed to purify amine-containing compounds, leveraging the positive charge of the protonated amine to bind to the stationary phase. nih.gov

Tangential Flow Filtration (TFF): While more common for larger molecules like antibody-drug conjugates, TFF can be useful for buffer exchange and removing small molecule impurities if the conjugate is of sufficient size.

The choice of purification strategy depends on the scale of the synthesis and the specific impurities present. For research-scale quantities, preparative RP-HPLC is often the method of choice.

Analytical Validation of Compound Purity and Structural Identity via Advanced Spectroscopic and Chromatographic Techniques

Once purified, the structural identity and purity of this compound must be rigorously confirmed. A combination of advanced analytical techniques is employed for this validation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the isoindolinone ring, the piperidinedione moiety, the methylene groups of the PEG linker, and the ethylamine chain. The integration of these signals should correspond to the number of protons in each part of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the accurate mass of the molecule. The observed mass should match the calculated exact mass of the protonated molecule [M+H]⁺, confirming its elemental composition. LC-MS/MS can also be used to monitor the reaction and identify the product, with characteristic fragmentation patterns confirming its identity. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final compound. The sample is injected onto a calibrated column, and the area of the product peak relative to the total area of all peaks in the chromatogram determines its purity, which is typically required to be ≥95% for research use.

| Technique | Parameter | Expected Result for this compound |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic, piperidinedione, and aliphatic PEG/amine protons. |

| HRMS (ESI+) | [M+H]⁺ (m/z) | Observed mass to match calculated mass for C₁₉H₂₈N₄O₅⁺ within ± 5 ppm. |

| Analytical HPLC | Purity (%) | ≥ 95% (as determined by peak area at a specific wavelength, e.g., 254 nm). |

| Retention Time (tᵣ) | A single major peak at a characteristic retention time under specific column and mobile phase conditions. |

Considerations for Research-Scale Synthesis and Analog Generation

The modular synthetic route is highly amenable to the generation of analogs. nih.govnih.gov This is particularly valuable in the field of targeted protein degradation, where the nature and length of the linker can significantly impact the efficacy of a PROTAC.

Linker Variation: By substituting the PEG2-C2-amine precursor with other linkers (e.g., PEG3, PEG4, or alkyl chains of varying lengths), a library of analogs can be rapidly synthesized. This allows for the exploration of structure-activity relationships (SAR) related to linker length and composition.

Attachment Point Modification: While functionalization at the 4-position is common, the synthetic strategy could be adapted to attach the linker at other positions on the Lenalidomide scaffold, such as the 5-position, to explore different vectoral arrangements for PROTAC assembly. nih.gov

Functional Group Variation: The terminal amine can be replaced with other functional groups (e.g., an alkyne or azide for click chemistry, or a carboxylic acid) to enable different bio-conjugation strategies. medchemexpress.com

This synthetic flexibility allows researchers to fine-tune the properties of the E3 ligase-binding moiety to optimize the performance of the resulting targeted protein degraders.

Molecular Recognition and Ligand Target Interactions of Lenalidomide Peg2 C2 Amine Hcl

Binding Affinity Profiling with E3 Ubiquitin Ligases, Particularly Cereblon (CRBN)

The fundamental mechanism of action for lenalidomide (B1683929) and its derivatives, including Lenalidomide-PEG2-C2-amine HCl, hinges on their ability to bind to CRBN. While specific binding affinity data for this compound is not extensively available in public literature, the affinity of the parent compound, lenalidomide, for CRBN is well-documented. Lenalidomide and its analogs, pomalidomide (B1683931) and thalidomide (B1683933), are known to bind to a common pocket on CRBN. wisc.edursc.org This binding is crucial for the subsequent recruitment of neo-substrates.

The introduction of linkers, such as the PEG2-C2-amine chain, can influence the binding affinity. The composition and length of the linker are critical factors that can affect the potency and selectivity of the resulting PROTAC. wisc.edu Studies on various lenalidomide-based PROTACs have shown that modifications to the linker can either maintain or in some cases enhance the binding affinity to CRBN. For instance, certain modifications at the C4 or C5 position of the phthalimide (B116566) ring of lenalidomide have been explored to optimize CRBN engagement and the stability of the PROTAC molecule.

Table 1: Representative Binding Affinities of Lenalidomide Derivatives to CRBN

| Compound | Assay Type | IC50 / Ki (nM) | Cell Line/System |

| Lenalidomide | Competitive Binding Assay | IC50: ~1,500 | OPM2 cells |

| Pomalidomide | Competitive Binding Assay | IC50: ~300 | OPM2 cells |

| Thalidomide | Competitive Binding Assay | IC50: ~2,500 | OPM2 cells |

Structural Biology Approaches to Ligand-Protein Complex Characterization

The structural basis for the interaction between lenalidomide and CRBN has been elucidated through X-ray crystallography. These studies have revealed that lenalidomide binds within a specific pocket of the thalidomide-binding domain (TBD) of CRBN. nih.govwisc.edursc.org The glutarimide (B196013) ring of lenalidomide is essential for this interaction, inserting into the binding pocket, while the phthalimide portion is more solvent-exposed, allowing for the attachment of linkers without disrupting the core binding.

Crystal structures of the DDB1-CRBN complex bound to lenalidomide have provided atomic-level insights into how the drug modulates the ligase's activity. wisc.edursc.org These structures show that lenalidomide acts as a "molecular glue," creating a new protein-protein interaction surface on CRBN that is recognized by neo-substrates. nih.gov While a crystal structure of this compound specifically in complex with CRBN is not available, the existing structures of the parent compound provide a robust model for understanding its binding mode. The PEG linker is expected to extend from the solvent-exposed part of the lenalidomide core, allowing it to connect to a target protein binder without interfering with CRBN engagement.

Biophysical Characterization of Molecular Interactions

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in quantifying the thermodynamics and kinetics of ligand-protein interactions. While specific ITC or SPR data for this compound is not widely published, these methods have been applied to study the interaction of lenalidomide and other derivatives with CRBN.

These studies confirm a direct binding event and provide quantitative measurements of the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information is critical for understanding the driving forces behind the binding and for the rational design of more potent CRBN ligands. The development of novel CRBN binders often involves biophysical screening to identify compounds with optimal binding kinetics and thermodynamic profiles for inducing protein degradation.

Identification of Neo-Substrate Recruitment and Ligand-Induced Protein-Protein Interactions

A key feature of lenalidomide and its derivatives is their ability to induce the degradation of proteins that are not the natural substrates of CRBN. These "neo-substrates" are recruited to the CRL4CRBN complex in a drug-dependent manner. acs.org The binding of lenalidomide to CRBN creates a composite binding surface that is recognized by specific motifs present in the neo-substrates.

Well-characterized neo-substrates for lenalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α). acs.orgnih.gov The degradation of these proteins is responsible for the therapeutic effects of lenalidomide in certain cancers. The specific neo-substrates recruited can be influenced by the chemical structure of the CRBN ligand. While the primary neo-substrate profile of this compound is expected to be similar to that of lenalidomide, the attached linker and the target protein binder in a PROTAC construct will ultimately determine the degradation target. The principle of induced proximity, however, remains the same: the compound acts as a bridge to bring the target protein and the E3 ligase into close enough proximity for ubiquitination to occur.

Table 2: Key Neo-substrates Recruited by Lenalidomide

| Neo-substrate | Biological Function | Therapeutic Relevance |

| Ikaros (IKZF1) | Lymphoid transcription factor | Multiple Myeloma |

| Aiolos (IKZF3) | Lymphoid transcription factor | Multiple Myeloma |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase | Myelodysplastic Syndromes with del(5q) |

Cellular and Sub Cellular Mechanistic Investigations of Lenalidomide Peg2 C2 Amine Hcl

Elucidation of E3 Ligase Recruitment and Substrate Specificity in Model Cell Lines

The foundational mechanism of a lenalidomide-based PROTAC is its ability to recruit the CRBN E3 ligase to a new protein substrate that it would not normally interact with. The lenalidomide (B1683929) portion of the molecule acts as a "molecular glue" that induces the formation of a ternary complex between CRBN, the PROTAC, and the target protein. scilit.com The specificity of this recruitment is crucial for the PROTAC's activity and to minimize off-target effects.

Researchers utilize various model cell lines, such as human cancer cell lines (e.g., HeLa, HEK293T, or specific cancer lines relevant to the target protein), to study this process. nih.gov Key experimental approaches include:

Co-immunoprecipitation (Co-IP): This technique is used to demonstrate the formation of the ternary complex. By using an antibody to pull down the target protein, researchers can then use western blotting to see if CRBN and other components of the E3 ligase complex are also pulled down, but only in the presence of the PROTAC.

CRBN Knockdown/Knockout: To confirm that the PROTAC's activity is dependent on CRBN, experiments are performed in cells where the CRBN gene has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). A loss of target protein degradation in these cells compared to control cells indicates that CRBN is the essential E3 ligase. nih.gov

Substrate Specificity Profiling: While the PROTAC is designed to degrade a specific target, the lenalidomide moiety itself can induce the degradation of natural "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3. oup.comscilit.com Global proteomic studies are often conducted to assess the broader impact of the PROTAC on the cellular proteome and to determine if it leads to the degradation of these or other unintended proteins. researchgate.net

The composition and length of the linker, in this case, a PEG2-C2-amine linker, can significantly influence the geometry and stability of the ternary complex, which in turn affects the efficiency and selectivity of E3 ligase recruitment. nih.govnih.gov

Dissection of Ubiquitination Cascade Modulation and Proteasomal Pathway Engagement

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome. nih.gov

To dissect this part of the mechanism, researchers perform the following investigations:

In Vitro Ubiquitination Assays: These cell-free assays use purified components (the target protein, the PROTAC, CRBN complex, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin) to demonstrate that the PROTAC can directly lead to the ubiquitination of the target protein. The results are typically visualized by western blotting, where a ladder of higher molecular weight bands corresponding to the ubiquitinated protein appears.

Cellular Ubiquitination Assays: In cells treated with the PROTAC, the target protein is immunoprecipitated, and then western blotting is performed with an anti-ubiquitin antibody to detect its ubiquitination status.

Proteasome Inhibition: To confirm that the degradation of the target protein is mediated by the proteasome, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., bortezomib (B1684674) or MG132). If the degradation is proteasome-dependent, the presence of the inhibitor will "rescue" the target protein from being degraded, leading to its accumulation. nih.gov

The efficiency of the ubiquitination cascade can be influenced by the specific lysine residues available on the target protein's surface and how the PROTAC orients the target relative to the E2 enzyme. biorxiv.org

Quantitative Analysis of Protein Degradation Kinetics in Cellular Systems

A key characteristic of a PROTAC is its ability to induce rapid and sustained degradation of the target protein. Quantitative analysis of these kinetics provides crucial information about the PROTAC's potency and duration of action.

These studies typically involve treating cells with the PROTAC and then measuring the levels of the target protein at various time points and concentrations. The data is used to determine key parameters such as:

DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein at a specific time point.

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC.

Degradation Rate: How quickly the protein is degraded following the addition of the PROTAC.

A common phenomenon observed with PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases. This is thought to occur because the formation of binary complexes (PROTAC-target or PROTAC-CRBN) outcompetes the formation of the productive ternary complex. nih.gov

Below is an example data table illustrating the kinetic parameters for a hypothetical PROTAC derived from Lenalidomide-PEG2-C2-amine HCl.

| Parameter | Value | Description |

|---|---|---|

| DC₅₀ | 15 nM | Concentration for 50% degradation after 24 hours. |

| Dₘₐₓ | >95% | Maximum observed degradation of the target protein. |

| Time to Dₘₐₓ | 12 hours | Time required to reach maximum degradation at optimal concentration. |

| Degradation Half-life (t₁/₂) | 4 hours | Time for 50% of the protein to be degraded at a saturating concentration. |

Global Proteomic and Transcriptomic Profiling of Cellular Responses to Ligand Treatment

To understand the full impact of a PROTAC on a cell, researchers often perform global analyses of all proteins (proteomics) and messenger RNA transcripts (transcriptomics). These "omics" approaches provide an unbiased view of the cellular response to the PROTAC.

Global Proteomics (e.g., using Mass Spectrometry): This is used to confirm the selectivity of the PROTAC. In an ideal scenario, only the intended target protein and its direct downstream effectors will show significantly changed levels. However, these studies can also reveal off-target degradation of other proteins or the degradation of CRBN neosubstrates. researchgate.net

Transcriptomics (e.g., using RNA-sequencing): This analysis determines if the PROTAC is affecting the transcription of genes. Since PROTACs are designed to act at the protein level, there should ideally be no significant changes in the mRNA levels of the target protein. This helps to confirm that the observed protein loss is due to degradation and not a shutdown of its production. However, transcriptomics can reveal downstream consequences of degrading the target protein, such as changes in the expression of genes that the target protein regulates.

The following table shows a simplified example of what a global proteomics result might look like for a selective PROTAC.

| Protein | Log₂ Fold Change (PROTAC vs. Control) | Significance (p-value) | Comment |

|---|---|---|---|

| Target Protein X | -4.5 | <0.001 | Highly significant and potent degradation. |

| IKZF1 (CRBN Neosubstrate) | -1.2 | 0.04 | Slight degradation, as expected from a lenalidomide-based PROTAC. |

| Protein Y (Downstream of Target X) | -2.1 | 0.005 | Expected downstream effect of degrading Target X. |

| GAPDH (Housekeeping Protein) | 0.05 | 0.95 | No change, indicating no general cytotoxicity. |

Investigation of Intracellular Localization and Distribution within Cellular Compartments

For a PROTAC to be effective, it must be able to cross the cell membrane and reach the cellular compartment where the target protein and the E3 ligase are located. The PEG linker in this compound can influence the physicochemical properties of the final PROTAC, such as its solubility and cell permeability. precisepeg.combiochempeg.com

Techniques to study intracellular localization include:

Fluorescently-labeled PROTACs: A fluorescent dye can be attached to the PROTAC, allowing its localization to be visualized using confocal microscopy.

Cellular Fractionation: Cells are broken apart, and different organelles (e.g., nucleus, cytoplasm, mitochondria) are separated by centrifugation. The amount of PROTAC in each fraction is then quantified, typically by mass spectrometry. This provides a quantitative measure of the PROTAC's distribution.

NanoBRET (Bioluminescence Resonance Energy Transfer): This is a sophisticated live-cell assay that can be used to measure the engagement of the PROTAC with its target and with CRBN in real-time and within specific cellular compartments.

Application of Quantitative Systems Biology Approaches for Mechanistic Dissection

To integrate the complex data generated from the above investigations, researchers are increasingly turning to quantitative systems biology and mathematical modeling. biorxiv.orgnih.gov These approaches can provide a deeper, more holistic understanding of the PROTAC's mechanism of action.

Models can be developed to:

Simulate Ternary Complex Formation: Predict the stability and dynamics of the PROTAC-induced complex. acs.org

Model Degradation Kinetics: Create mathematical models that describe the rates of ubiquitination and degradation, and predict how these will change with different PROTAC concentrations or modifications. researchgate.net

Integrate Omics Data: Build network models that connect the degradation of the target protein to the downstream changes observed in the proteome and transcriptome.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Lenalidomide (B1683929) Core Modifications on CRBN Binding and Neo-Substrate Recognition

The core of the lenalidomide molecule, consisting of a glutarimide (B196013) ring and a phthaloyl ring, is fundamental to its function as a molecular glue. The glutarimide ring fits into a conserved hydrophobic pocket within CRBN, anchoring the molecule to the E3 ligase. nih.gov Crystal structures of the DDB1-CRBN complex bound to immunomodulatory drugs (IMiDs) like lenalidomide confirm that CRBN acts as the substrate receptor and that the glutarimide moiety is essential for this binding. nih.govdrugbank.com

Modifications to the phthaloyl ring, however, dramatically alter the surface presented by the CRBN-ligand complex, which in turn dictates which neo-substrates are recognized and recruited for degradation. nih.gov This principle is the cornerstone of developing new degraders with novel target specificities.

Lenalidomide vs. Pomalidomide (B1683931): Lenalidomide and pomalidomide, both derivatives of thalidomide (B1683933), exhibit different neo-substrate profiles despite their structural similarity. rsc.org Pomalidomide binds more strongly to CRBN than lenalidomide and induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), key transcription factors in multiple myeloma. rsc.org It also uniquely degrades ARID2, which may explain its superior efficacy over lenalidomide in certain contexts. rsc.org

Next-Generation Modulators: More extensive modifications to the phthalimide (B116566) ring have led to compounds with entirely new degradation profiles. For instance, CC-885, a lenalidomide derivative, can induce the degradation of GSPT1, a translation termination factor not targeted by lenalidomide or pomalidomide. nih.gov This demonstrates that significant chemical changes to the core structure can expand the range of proteins targeted for degradation.

Positional Isomers: The precise position of modifications on the phthalimide ring is critical. Studies on 6-position-modified lenalidomide derivatives have shown that these changes are essential for controlling neo-substrate selectivity. nih.govnih.gov For example, 6-fluoro lenalidomide was found to selectively degrade IKZF1, IKZF3, and CK1α, which are crucial for its anti-cancer activity, while reducing the degradation of other neo-substrates. nih.gov As the substituent at the 6-position becomes bulkier, the ability to degrade neo-substrates generally decreases. nih.gov

These findings underscore that while the glutarimide moiety provides the anchor to CRBN, the phthalimide ring is the key determinant for neo-substrate selectivity. By systematically modifying this part of the molecule, it is possible to fine-tune the degradation profile, a crucial aspect in the rational design of targeted protein degraders.

Table 1: Impact of Lenalidomide Core Modifications on Neo-Substrate Degradation This table is interactive. You can sort and filter the data.

| Compound | Key Modification | Primary Neo-Substrates Degraded | Notable Effects |

|---|---|---|---|

| Lenalidomide | 4-amino group on phthalimide ring | IKZF1, IKZF3, CK1α nih.govresearchgate.net | Effective in multiple myeloma and 5q-MDS. nih.gov |

| Pomalidomide | 4-amino and 5-chloro on phthalimide | IKZF1, IKZF3, ARID2 rsc.org | Stronger CRBN binding than lenalidomide. rsc.org |

| CC-885 | Complex substituent at position 5 | IKZF1, GSPT1 nih.gov | Potent activity in AML models, unlike lenalidomide. nih.gov |

| 6-Fluoro Lenalidomide | Fluoro group at position 6 | IKZF1, IKZF3, CK1α (selectively) nih.gov | Stronger anti-proliferative effects on MM and 5q MDS cell lines than lenalidomide. nih.gov |

Role of PEG2-C2-amine Linker Length, Rigidity, and Chemical Composition on Ternary Complex Formation

In Proteolysis Targeting Chimeras (PROTACs), where the lenalidomide core acts as an E3 ligase binder, the linker connecting it to a target protein ligand is a critical component that dictates the efficacy of the entire molecule. axispharm.comnih.gov The linker is far more than a simple spacer; its properties directly influence the formation, stability, and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). precisepeg.comresearchgate.net

Linker Length: The length of the linker is paramount. explorationpub.com If the linker is too short, it can lead to steric clashes, preventing the target protein and E3 ligase from binding simultaneously. explorationpub.com Conversely, if the linker is excessively long, it may fail to bring the two proteins into sufficient proximity for efficient ubiquitin transfer. explorationpub.comarxiv.org Studies have shown that there is often an optimal linker length for maximum degradation efficacy, which for one estrogen receptor (ER)-α targeting PROTAC was found to be a 16-atom chain. nih.gov

Chemical Composition: The chemical makeup of the linker affects crucial physicochemical properties like solubility and cell permeability. nih.govexplorationpub.com

PEG Linkers: Polyethylene glycol (PEG) linkers, such as the PEG2 moiety in Lenalidomide-PEG2-C2-amine HCl, are hydrophilic. axispharm.comprecisepeg.com This hydrophilicity enhances the water solubility of the PROTAC, improving its compatibility with biological systems. precisepeg.com

Alkyl Linkers: Alkyl-based linkers are more hydrophobic, which can improve cell membrane penetration but may reduce aqueous solubility. precisepeg.com

Rigidity and Flexibility: The rigidity of the linker influences the conformational freedom of the PROTAC. precisepeg.com

Flexible Linkers: Highly flexible linkers, like long alkyl or PEG chains, provide more degrees of freedom, which can help the PROTAC adopt a conformation suitable for ternary complex formation. arxiv.org However, this flexibility comes with an entropic cost when the complex is formed. nih.gov

Rigid Linkers: More rigid linkers, which may incorporate cyclic structures like piperazine (B1678402) or spirocycles, reduce the molecule's rotational freedom. precisepeg.comacs.org This can pre-organize the PROTAC into an active conformation, enhancing selectivity and the efficiency of ternary complex formation. precisepeg.comnih.gov

Table 2: Influence of Linker Properties on PROTAC Function This table is interactive. You can sort and filter the data.

| Linker Property | Key Role | Advantages | Disadvantages |

|---|---|---|---|

| Length | Dictates distance and orientation between target and E3 ligase. explorationpub.comnih.gov | Optimal length maximizes ternary complex stability and degradation. nih.gov | Too short: steric clash; Too long: inefficient ubiquitination. explorationpub.com |

| Composition (e.g., PEG) | Influences solubility and permeability. axispharm.comprecisepeg.com | PEG linkers increase hydrophilicity and aqueous solubility. precisepeg.com | May have reduced metabolic stability compared to alkyl linkers. precisepeg.com |

| Flexibility | Affects conformational freedom. arxiv.org | Can help overcome difficult binding geometries. axispharm.com | High flexibility has an entropic penalty upon complex formation. nih.gov |

| Rigidity | Pre-organizes the molecule for binding. precisepeg.comnih.gov | Can enhance selectivity and stabilize the ternary complex. precisepeg.com | May limit the ability to form a productive complex if the geometry is incorrect. |

Influence of Linker Attachment Points on Ligand Efficiency and Degradation Selectivity

The specific point at which the linker is attached to both the lenalidomide core and the target-binding ligand is a critical variable in PROTAC design. axispharm.comacs.org An incorrect attachment point can abrogate the binding of one or both ligands to their respective proteins or lead to a non-productive ternary complex geometry. nih.gov

The selection of the attachment site is often guided by analyzing the solvent-exposed areas of the ligand when bound to its protein, ensuring the linker extends away from the protein-protein interface. researchgate.net For lenalidomide and its derivatives, the linker is typically attached to the phthalimide ring, as modifications here are known to be solvent-exposed and influence neo-substrate interactions. nih.govresearchgate.net Studies have shown that varying the attachment point can significantly affect the stability and degradation features of the resulting degrader. acs.org For example, in a study of ER-targeting PROTACs, attaching the linker to the N-terminus of a peptide-based ligand produced a degrader with superior degradative ability compared to one linked at the C-terminus. nih.gov

Derivation of Rational Design Principles from SAR and SMR Analysis

The wealth of data from SAR and SMR studies is enabling a shift away from "trial and error" approaches toward the rational design of protein degraders. nih.govnih.govnih.gov Several key principles have emerged:

Structure-Based Design: The three-dimensional structures of the target protein, the E3 ligase, and the ternary complex are invaluable. researchgate.netnih.gov Computational modeling tools like Rosetta can be used to predict the structure of the ternary complex, helping to rationalize the effects of linker length and composition and guide the design of new molecules. nih.govnih.govbiorxiv.org

Optimizing Ternary Complex Cooperativity: A well-designed PROTAC should promote positive cooperativity, where the formation of the ternary complex is more favorable than the individual binary binding events. nih.gov This can be achieved by designing linkers that create new, favorable protein-protein interactions within the ternary complex. nih.gov

Modulating Neo-Substrate Selectivity: As established, modifications to the lenalidomide core, particularly the phthalimide ring, can be used to precisely control neo-substrate degradation. nih.govnih.gov This allows for the design of degraders that are highly selective for the intended target, minimizing off-target effects.

Design and Synthesis of Mechanistically Informed Analogues for Probe Development

Based on the rational design principles derived from SAR and SMR studies, mechanistically informed analogues of lenalidomide are being designed and synthesized for use as chemical probes. These probes are essential tools for exploring the biology of the ubiquitin-proteasome system and for validating new therapeutic targets.

The synthesis of these analogues often involves modular and convergent strategies. nih.gov For example, chemoselective alkylation reactions have been developed to create libraries of lenalidomide-based PROTACs with various linkers and target-binding warheads. nih.govsigmaaldrich.com Click chemistry, using azide- and alkyne-functionalized building blocks, provides another powerful method for rapidly assembling diverse PROTAC libraries. nih.govmedchemexpress.com These libraries can then be screened to identify molecules with the desired degradation activity and selectivity, furthering our understanding of targeted protein degradation and accelerating the discovery of new therapeutics. nih.gov The synthesis of lenalidomide derivatives with specific modifications, such as at the C4, C5, or C6 positions of the phthalimide ring, allows for the creation of probes to investigate specific CRBN-neo-substrate interactions. nih.govresearchgate.net

Pre Clinical Pharmacological Characterization in Research Models in Vitro and Cellular Focus

In Vitro Metabolic Stability and Identification of Biotransformation Pathways in Liver Microsomes or Hepatocytes

The metabolic stability of a PROTAC is a critical factor influencing its in vivo efficacy and duration of action. While specific data for Lenalidomide-PEG2-C2-amine HCl is not available, the stability of the lenalidomide (B1683929) and PEG components are known considerations in PROTAC design. nih.govexplorationpub.com Lenalidomide itself possesses greater metabolic and chemical stability compared to its parent compound, thalidomide (B1683933). nih.gov The linker component, however, is a common site of metabolic breakdown. nih.gov

In a research setting, the metabolic stability of a PROTAC derived from this building block would be assessed using standard in vitro models:

Liver Microsomes: These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. The PROTAC would be incubated with human or animal liver microsomes, and the rate of its disappearance would be measured over time by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Hepatocytes: Using cultured primary hepatocytes provides a more complete picture of metabolism, as these cells contain both Phase I (e.g., CYPs) and Phase II (e.g., conjugation) metabolic enzymes.

Potential biotransformation pathways for a PROTAC containing the this compound moiety could include:

Hydrolysis: The glutarimide (B196013) ring of the lenalidomide moiety can be susceptible to hydrolysis, although it is more stable than that of thalidomide or pomalidomide (B1683931). nih.gov The amide bond formed when conjugating the terminal amine to a target ligand is another potential site of hydrolysis.

Oxidation: The PEG linker and other aliphatic parts of the molecule can undergo oxidation.

Cleavage: The entire linker can be cleaved during metabolism, separating the lenalidomide part from the target-binding ligand. nih.gov

The findings from these studies inform the optimization of the PROTAC structure, for instance, by modifying the linker to enhance metabolic stability. acs.org

Table 1: Hypothetical In Vitro Metabolic Stability Data for a PROTAC This table is illustrative and does not represent actual data for this compound.

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 45 | 15.4 |

| Mouse Liver Microsomes | 28 | 24.8 |

Plasma Protein Binding Characteristics and Implications for Research Assay Design

Plasma protein binding (PPB) significantly affects the pharmacokinetics of a molecule, as generally only the unbound fraction is free to engage its target. PROTACs, due to their often high molecular weight and lipophilicity, can exhibit high levels of PPB. nih.gov High PPB can necessitate the use of higher compound concentrations in cellular assays to achieve the desired biological effect.

The PPB of a PROTAC synthesized from this compound would be determined using methods like:

Equilibrium Dialysis: This is the gold-standard method where a semi-permeable membrane separates a compartment with the compound in plasma from a compartment with buffer. At equilibrium, the concentration in each chamber is measured to determine the bound and unbound fractions.

Ultracentrifugation or Ultrafiltration: These methods physically separate the protein-bound compound from the free compound.

Interestingly, some studies have shown that lenalidomide-based, CRBN-recruiting PROTACs can have lower PPB and higher oral bioavailability compared to PROTACs that recruit other E3 ligases like VHL. nih.gov However, a study on androgen receptor PROTACs found that the tested compounds were all relatively unbound to human serum albumin (HSA), with bound fractions between 6% and 15%. nih.gov

Cellular Permeability and Efflux Mechanism Studies in Cultured Cell Lines

For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target and the CRBN E3 ligase. nih.gov The physicochemical properties of PROTACs, such as high molecular weight and a large polar surface area, often lead to poor passive cell permeability. nih.govacs.org The chemical nature and flexibility of the linker are critical for modulating permeability. explorationpub.comacs.org

Standard assays to evaluate the permeability of a PROTAC derived from this compound include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay assesses passive diffusion across an artificial lipid membrane, providing a rapid screen for membrane permeability. acs.orgtandfonline.comprofacgen.com

Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 human colon adenocarcinoma cells, which differentiate to form tight junctions and express efflux transporters like P-glycoprotein (P-gp). tandfonline.comprofacgen.com It provides a more biologically relevant model, measuring both passive permeability (apical to basolateral, A-to-B) and active efflux (basolateral to apical, B-to-A). An efflux ratio (B-to-A / A-to-B) greater than 2 typically indicates the compound is a substrate for an efflux transporter. nih.gov

Studies have shown that even minor structural changes to a PROTAC, such as in the linker or E3 ligase ligand, can profoundly impact permeability and efflux. nih.gov For example, a lenalidomide-containing PROTAC (compound 14 in the study) had the highest measured A-to-B permeability but was also subject to significant efflux. nih.gov

Table 2: Representative Cellular Permeability Data for a PROTAC This table is illustrative and does not represent actual data for this compound.

| Assay Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) |

|---|---|

| PAMPA | 0.5 |

| Caco-2 (A-to-B) | 1.2 |

| Caco-2 (B-to-A) | 9.6 |

| Calculated Efflux Ratio | 8.0 |

Target Engagement and Occupancy Assays in Cellular Systems

Target engagement confirms that the molecule binds to its intended targets within a cellular environment. For a PROTAC made with this compound, this involves demonstrating engagement with both the protein of interest and the CRBN E3 ligase. tandfonline.comnih.gov

Cell-based target engagement assays are crucial because in vitro binding assays may identify ligands that are inactive in cells due to poor permeability or other factors. nih.gov A common strategy involves a competition-based assay:

A PROTAC is used to induce the degradation of a known target protein.

Cells are then co-treated with the PROTAC and the E3 ligase ligand being tested (e.g., this compound or lenalidomide itself).

If the test ligand engages CRBN, it will compete with the PROTAC, preventing the formation of the ternary complex and thus abolishing the degradation of the target protein. nih.gov

The level of the target protein can be quantified using methods like Western blotting or high-content imaging, allowing for the determination of the ligand's cellular potency (e.g., IC₅₀ for preventing degradation). ashpublications.org

Pre-clinical Toxicity Profiling in Cell Lines and Primary Cell Cultures (Mechanistic Toxicology)

The toxicity of a PROTAC is assessed to ensure a therapeutic window. While lenalidomide itself has a well-characterized safety profile, its use in PROTACs can lead to both on-target and off-target toxicity. nih.govnih.gov A key concern with lenalidomide-based PROTACs is the potential for unintended degradation of CRBN's natural "neosubstrates," such as the transcription factors IKZF1 and IKZF3. researchgate.netnih.govoup.com

Initial toxicity profiling is performed in various cancer and normal cell lines. Standard assays include:

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These measure the general cytotoxic or cytostatic effects of the compound after a set incubation period (e.g., 72 hours).

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo®): These assays detect the induction of programmed cell death.

Neosubstrate Degradation Profiling: Western blotting is used to check for the degradation of IKZF1, IKZF3, and other known lenalidomide neosubstrates in relevant cell lines (e.g., multiple myeloma cell lines like MM1.S). researchgate.net

The goal is to design a PROTAC that potently degrades the intended target protein while minimizing the degradation of beneficial neosubstrates and avoiding general cytotoxicity in non-target cells. researchgate.net

Advanced Analytical Chemistry and Characterization Techniques for Lenalidomide Peg2 C2 Amine Hcl

High-Resolution Mass Spectrometry for Structural Confirmation, Impurity Profiling, and Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic molecules like Lenalidomide-PEG2-C2-amine HCl. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, which is critical for confirming its identity.

Structural Confirmation: For this compound, HRMS would be used to verify the exact mass of the protonated molecule [M+H]⁺. This experimental value is then compared to the theoretical mass calculated from its chemical formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct synthesis of the compound.

Impurity Profiling: HRMS is also instrumental in identifying and characterizing impurities that may be present from the synthesis or degradation. The high resolution and mass accuracy enable the differentiation of closely related species, such as precursors, side-products, or degradation products, even at low concentrations.

Quantitative Analysis: When coupled with liquid chromatography (LC-MS/MS), mass spectrometry becomes a powerful quantitative tool. Sensitive LC-MS/MS methods can be developed to quantify this compound in various matrices, which is essential for pharmacokinetic and DMPK (drug metabolism and pharmacokinetics) studies in early drug discovery. bioanalysis-zone.comwaters.com These methods often utilize multiple reaction monitoring (MRM) for high selectivity and sensitivity, sometimes reaching detection limits in the picogram per milliliter (pg/mL) range. waters.com

Table 7.1: Representative HRMS Data for a Lenalidomide-Based PROTAC Precursor

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | General Knowledge |

| Expected [M+H]⁺ (Calculated) | Value would be specific to the exact mass | General Knowledge |

| Observed [M+H]⁺ | Value would be determined experimentally | General Knowledge |

| Mass Accuracy (ppm) | < 5 ppm | General Knowledge |

| Key Fragment Ions (m/z) | Fragments corresponding to the lenalidomide (B1683929) core (e.g., ~260.10) and the PEG-amine linker. | nih.gov |

Note: Specific values are dependent on the exact chemical formula and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation, Conformational Analysis, and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity, chemical environment, and spatial arrangement of atoms.

Stereochemical Elucidation: Lenalidomide possesses a chiral center, meaning it exists as two enantiomers (R and S forms). google.com NMR, particularly using chiral shift reagents or by analyzing diastereomeric derivatives, can be used to distinguish between these enantiomers. The relative integration of specific signals can provide the enantiomeric ratio.

Conformational Analysis: For flexible molecules like this compound, which contains a PEG linker, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, helping to elucidate the preferred conformations of the molecule in solution. nih.govresearchgate.net This is particularly important for PROTACs, as the linker's conformation influences the formation of the ternary complex. nih.gov

Purity Assessment: ¹H NMR is a powerful tool for assessing the purity of a sample. The integration of signals corresponding to the target molecule can be compared to the integration of signals from impurities or residual solvents to provide a quantitative measure of purity. The presence of unexpected signals can indicate the presence of impurities. nih.gov

Table 7.2: Representative ¹H NMR Chemical Shifts for a Lenalidomide Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic Protons | 7.0 - 7.5 | m | - | nih.gov |

| NH₂ | ~5.9 | s | - | nih.gov |

| CH (piperidine) | ~5.0 | m | - | nih.gov |

| CH₂ (piperidine) | 2.0 - 2.8 | m | - | nih.gov |

| PEG Linker Protons | 3.5 - 3.8 | m | - | sphinxsai.com |

Note: Chemical shifts are highly dependent on the solvent and the specific structure of the derivative.

Chromatographic Methods (e.g., HPLC, UPLC, SFC) for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are fundamental for separating components of a mixture and are routinely used to assess the purity of compounds like this compound.

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods for determining the purity of pharmaceutical compounds. nih.gov A sample is injected onto a column (e.g., C18), and the components are separated based on their hydrophobicity. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its purity. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. researchgate.net

Enantiomeric Separations: Since Lenalidomide is a racemic mixture and its enantiomers can have different biological activities, separating them is crucial. google.comamericanlaboratory.com This is achieved using chiral chromatography, most commonly chiral stationary phase HPLC (CSP-HPLC). americanlaboratory.com These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee). Supercritical Fluid Chromatography (SFC) is also an effective technique for chiral separations and is often faster and uses less organic solvent than HPLC.

Table 7.3: Typical Chromatographic Conditions for Purity and Chiral Analysis of Lenalidomide Analogs

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (CSP-HPLC) | Reference |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Daicel Chiralpak) | nih.gov, americanlaboratory.com |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive (e.g., 0.1% formic acid) | Isocratic mixture of an alcohol (e.g., methanol) and an acid modifier | nih.gov, americanlaboratory.com |

| Flow Rate | ~1 mL/min | ~1 mL/min | nih.gov, americanlaboratory.com |

| Detection | UV at a specific wavelength (e.g., 250 nm) | UV at a specific wavelength (e.g., 220 nm) | nih.gov, americanlaboratory.com |

| Retention Time | Dependent on specific compound and conditions | Different retention times for R and S enantiomers | nih.gov, americanlaboratory.com |

Spectroscopic Techniques (e.g., UV-Vis, IR, Circular Dichroism) for Electronic and Vibrational Properties Characterization

Spectroscopic methods provide valuable information about the electronic and vibrational properties of molecules.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions. It is used to determine the wavelength of maximum absorbance (λmax) for a compound, which is useful for setting the detection wavelength in HPLC analysis. nih.gov For Lenalidomide and its derivatives, the λmax is typically around 250 nm. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying the functional groups present in a molecule. For this compound, one would expect to see characteristic absorption bands for the amine (N-H), amide (C=O), and aromatic ring functional groups.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For separated enantiomers of Lenalidomide derivatives, CD spectroscopy can confirm their stereochemistry and provide information about their conformation in solution.

Application of Biophysical Methods for Ligand-Target Binding Studies as Analytical Tools

Understanding the binding interaction between this compound and its target protein, cereblon (CRBN), is critical for its function as a PROTAC precursor. Biophysical methods are employed to quantify these interactions.

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. biorxiv.orgnih.gov By titrating the ligand into a solution containing the protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction. biorxiv.orgnih.gov This provides a complete thermodynamic profile of the binding event. nih.gov

Surface Plasmon Resonance (SPR): SPR is another label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized. SPR can determine the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

AlphaScreen (Amplified Luminescent Proximity Homestead Assay): This is a bead-based assay used to study biomolecular interactions. It can be used to analyze the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the key step in PROTAC-mediated protein degradation.

Table 7.4: Representative Biophysical Data for a Lenalidomide-Based Ligand Binding to CRBN

| Technique | Parameter | Typical Value Range | Reference |

| ITC | Binding Affinity (Kd) | Micromolar (µM) to Nanomolar (nM) | |

| ITC | Stoichiometry (n) | ~1 | nih.gov |

| SPR | Association Rate (ka) | 10³ - 10⁶ M⁻¹s⁻¹ | General Knowledge |

| SPR | Dissociation Rate (kd) | 10⁻² - 10⁻⁵ s⁻¹ | General Knowledge |

Note: Specific values are dependent on the ligand, protein, and experimental conditions.

Development of Quantitative Analytical Methods for Research Sample Analysis

The development of robust and validated quantitative analytical methods is essential for the reliable analysis of research samples containing this compound. These methods are crucial for a variety of in vitro and in cellulo experiments.

LC-MS/MS Method Development: As mentioned earlier, LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices. bioanalysis-zone.com Method development involves optimizing several parameters, including:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances from the matrix.

Chromatography: The choice of column, mobile phase, and gradient is optimized to achieve good peak shape, resolution, and a short run time.

Mass Spectrometry: The ionization source parameters and MRM transitions are optimized for maximum sensitivity and selectivity.

Method Validation: A quantitative method must be validated to ensure its reliability. Validation typically includes assessing the method's linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Application in Research: Once validated, these quantitative methods can be applied to a wide range of research studies, including cell-based degradation assays (e.g., Western blot is often used as a semi-quantitative readout, but LC-MS can provide more precise quantification of protein degradation), and in vitro metabolic stability assays. sphinxsai.com

Computational Chemistry and Molecular Modeling of Lenalidomide Peg2 C2 Amine Hcl

Ligand Docking and Molecular Dynamics Simulations of Ligand-CRBN Interactions

Computational methods such as ligand docking and molecular dynamics (MD) simulations are essential for elucidating the binding mode and stability of lenalidomide (B1683929) derivatives within the CRBN binding pocket. Studies on the parent compound, lenalidomide, provide a detailed blueprint for these interactions.

Ligand Docking: Docking studies predict the preferred orientation of the ligand when bound to the protein. For lenalidomide, these studies show that the glutarimide (B196013) ring inserts into a specific pocket of the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4^CRBN^). scielo.org.zaresearchgate.net This interaction is primarily mediated through hydrogen bonds.

Molecular Dynamics (MD) Simulations: MD simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. Simulations of the lenalidomide-CRBN complex, often initiated from crystal structures like PDB ID: 5FQD, reveal that the complex remains stable. nih.gov Key parameters analyzed during MD simulations include:

Solvent Accessible Surface Area (SASA): SASA analysis helps estimate the surface area of the complex exposed to solvent, providing insights into the burial of the ligand upon binding. scielo.org.za

Hydrogen Bond Analysis: Continuous analysis of hydrogen bonds throughout the simulation confirms the stability of the key interactions holding the ligand in place. scielo.org.za

A crucial finding from MD simulations is that lenalidomide stabilizes protein-protein complexes by shielding intermolecular hydrogen bonds from the surrounding solvent, thereby strengthening these interactions. nih.gov

| Parameter | Description | Typical Findings for Lenalidomide-CRBN Complex |

| RMSD | Measures the average deviation of atomic positions, indicating structural stability over time. | The complex reaches a stable plateau, indicating equilibrium and a stable binding mode. scielo.org.za |

| RMSF | Measures the fluctuation of individual residues, highlighting flexible regions of the protein. | No significant changes in the overall flexibility of CRBN upon ligand binding. scielo.org.za |

| Hydrogen Bonds | Identifies and quantifies the hydrogen bonds between the ligand and protein. | A stable network of 2-3 hydrogen bonds is crucial for the drug-protein interaction. scielo.org.za |

| SASA | Calculates the surface area of the complex accessible to solvent. | A decrease in SASA upon binding indicates the ligand is effectively buried in the binding pocket. scielo.org.za |

| Interactive Table 1: Key parameters from molecular dynamics simulations of the Lenalidomide-CRBN complex. |

In Silico Prediction of Neo-Substrate Recognition and Ternary Complex Formation

Lenalidomide functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and neo-substrates, such as the transcription factors IKZF1 and Aiolos, or the kinase CK1α. nih.govnih.gov Computational models are vital for understanding and predicting the formation of this ternary complex (CRBN-ligand-neosubstrate).

Structural biology has shown that lenalidomide and CRBN together form a composite binding surface that is recognized by a β-hairpin loop on the neo-substrate. nih.gov The binding of neo-substrates like CK1α to the CRL4^CRBN^ ligase is strictly dependent on the presence of the immunomodulatory drug. nih.gov

Molecular simulations demonstrate that lenalidomide's primary role in stabilizing the ternary complex, for instance with CK1α, is to sterically hinder water from accessing the interface between CRBN and CK1α. nih.gov This hydrophobic shielding enhances the strength and stability of key hydrogen bonds between the two proteins, effectively "gluing" them together. nih.gov Computational models can identify these critical interactions, which for the CRBN-CK1α complex involve specific residues.

| Interacting Protein & Residue | Interacting Protein & Residue | Interaction Type | Reference |

| CRBN (N351) | CK1α (I37) | Hydrogen Bond | nih.gov |

| CRBN (H357) | CK1α (T38) | Hydrogen Bond | nih.gov |

| CRBN (W400) | CK1α (N39) | Hydrogen Bond | nih.gov |

| Interactive Table 2: Key intermolecular hydrogen bonds at the CRBN-CK1α interface stabilized by lenalidomide. |

Free Energy Perturbation and Binding Affinity Calculations for Structure-Guided Design

To rationally design more potent or selective molecular glues, it is crucial to accurately predict how modifications to the chemical structure will affect binding affinity. Free Energy Perturbation (FEP) is a rigorous computational method used for this purpose. nih.gov

FEP calculates the difference in binding free energy (ΔΔG) between two states, such as a wild-type protein and a mutant, or a parent ligand and a new analog. nih.gov The method involves creating a non-physical, alchemical pathway to "transform" one molecule into the other during an MD simulation, allowing for a precise calculation of the free energy change. While computationally intensive, FEP has shown superior accuracy compared to other methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for predicting the effects of mutations on protein-protein binding affinities. nih.gov

In the context of Lenalidomide-PEG2-C2-amine HCl, FEP could be used to:

Predict how mutations in CRBN or a neo-substrate would impact the stability of the ternary complex.

Guide the optimization of the lenalidomide core to enhance binding affinity or alter neo-substrate specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimization of Ligand Properties

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity. nih.gov These models are valuable for optimizing ligand properties without the need to synthesize and test every possible analog.

For a series of lenalidomide derivatives, a QSAR model could be developed to predict their ability to induce the degradation of a target protein. The process involves:

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can describe various molecular properties.

Model Building: A statistical model is trained using a set of molecules with known activities to find the mathematical equation that best relates the descriptors to the activity.

Prediction: The validated model is then used to predict the activity of new, untested molecules.

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count, LogP | Bulk properties, hydrophobicity. |

| 2D Descriptors | Topological Indices, Molecular Fingerprints | Structural connectivity, substructure information. typeset.io |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Molecular shape, size, and surface properties. researchgate.net |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons, potential for polar interactions. nih.gov |

| Interactive Table 3: Classes of molecular descriptors used in QSAR modeling. |

Computational Prediction of In Vitro ADME Properties Relevant to Research Compound Optimization

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to reduce the risk of late-stage failure in drug discovery. researchgate.net Numerous computational, or in silico, models have been developed to predict these properties for novel chemical entities like this compound. nih.gov

These predictive models are often based on QSAR or other machine learning techniques trained on large datasets of experimental results. researchgate.net Predicting these properties for research compounds allows for early-stage optimization to improve their drug-like characteristics.

| ADME Property | Description | Relevance to Optimization |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Poor solubility can limit absorption and formulation options. |

| Lipophilicity (LogP/D) | The compound's affinity for a lipid versus an aqueous environment. | Affects permeability, metabolism, and plasma protein binding. nih.gov |

| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Only the unbound fraction is free to exert a biological effect. |

| Metabolic Stability | The compound's susceptibility to being broken down by metabolic enzymes. | Unstable compounds may be cleared from the body too quickly. |

| Permeability (e.g., Caco-2) | The ability of a compound to pass through biological membranes. | Essential for oral absorption and reaching intracellular targets. |

| Interactive Table 4: Key ADME properties predicted using computational models. |

Cheminformatics Approaches for Chemical Space Exploration and Analog Design

Cheminformatics provides the tools and methods to navigate the vast "chemical space" of all possible molecules to identify novel compounds with desired properties. typeset.io For a molecule like this compound, these approaches are invaluable for designing new analogs, whether for use as molecular glues or as components of PROTACs.

Key cheminformatics techniques include:

Chemical Space Visualization: The structural or physicochemical properties of large compound libraries are represented by molecular descriptors. Dimensionality reduction techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) are then used to project this high-dimensional data into a 2D or 3D plot, allowing researchers to visually analyze the diversity and properties of the collection. typeset.io

Similarity Searching: This involves searching large databases for molecules that are similar to a query compound. Similarity is often calculated using molecular fingerprints, which are bitstrings that encode the presence or absence of specific structural features.

Analog Generation: Computational tools can generate virtual libraries of analogs by applying predefined chemical reactions to a set of starting materials or by making systematic modifications to a parent structure. These virtual compounds can then be filtered using QSAR or ADME models to prioritize the most promising candidates for synthesis.

These methods allow researchers to explore beyond the immediate chemical neighborhood of lenalidomide to design novel CRBN-binding ligands with potentially improved potency, selectivity, or physicochemical properties.

Advanced Research Applications and Methodological Contributions of Lenalidomide Peg2 C2 Amine Hcl

Utility as a Cereblon Ligand Scaffold in Targeted Protein Degradation (PROTAC) Research

The primary and most significant application of Lenalidomide-PEG2-C2-amine HCl is as a foundational scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. nih.gov

This compound functions as the E3 ligase-recruiting component of a PROTAC. The lenalidomide (B1683929) portion of the molecule binds with high affinity to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govdrugbank.com The terminal amine group serves as a convenient chemical handle for conjugation to a ligand that binds to a specific target protein. The PEG2 linker provides the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The availability of such pre-functionalized building blocks accelerates the discovery and optimization of new protein degraders. researchgate.netnih.gov